Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate
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Overview
Description
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. These compounds are valued for their ability to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The reaction proceeds as follows:
Boronic Acid Preparation: The starting material, 2,6-dichloro-4-fluorophenylboronic acid, is synthesized through standard organic synthesis techniques.
Formation of Trifluoroborate: The boronic acid reacts with potassium bifluoride (KHF2) under controlled conditions to form the trifluoroborate salt. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,6-dichloro-4-fluorophenylboronic acid are prepared.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride in large reactors, ensuring precise control over temperature and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Often a strong base like potassium carbonate (K2CO3) is used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate has several applications in scientific research:
Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-fluorophenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium (2,4-dichlorophenyl)trifluoroborate
Uniqueness
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C6H2BCl2F4K |
---|---|
Molecular Weight |
270.89 g/mol |
IUPAC Name |
potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1 |
InChI Key |
QPAGFUCOXDMKOT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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